

addressing Ripk2-IN-5 cytotoxicity in primary cells

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Compound of Interest		
Compound Name:	Ripk2-IN-5	
Cat. No.:	B12366214	Get Quote

Ripk2-IN-5 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity issues when using **Ripk2-IN-5** in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is Ripk2-IN-5 and what is its mechanism of action?

A1: **Ripk2-IN-5** is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1] RIPK2 is a critical signaling molecule that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins).[2][3] Upon detection of bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2. This leads to RIPK2 autophosphorylation and ubiquitination, which in turn activates downstream pathways like NF-kB and MAPK, culminating in the production of pro-inflammatory cytokines.[2][3][4] **Ripk2-IN-5** works by binding to the kinase domain of RIPK2, inhibiting its activity and thereby blocking this inflammatory cascade. [1][2]

Q2: Is **Ripk2-IN-5** expected to be cytotoxic to primary cells?

A2: While **Ripk2-IN-5** is designed to be a specific inhibitor of the RIPK2 signaling pathway, cytotoxicity can occur, particularly in primary cells which can be more sensitive than cell lines.



Potential causes of cytotoxicity include:

- High Concentrations: Exceeding the optimal concentration range can lead to off-target effects or stress on cellular metabolism.
- On-Target Effects: In some cell types, the RIPK2 pathway may play a role in cell survival or proliferation, making its inhibition detrimental.[4]
- Off-Target Kinase Inhibition: Although Ripk2-IN-5 is highly selective, at higher concentrations, it may inhibit other kinases, leading to unintended biological consequences and cell death.[5][6]
- Solvent Toxicity: The solvent used to dissolve Ripk2-IN-5 (e.g., DMSO) can be toxic to
 primary cells at certain concentrations. It is crucial to include a vehicle-only control in all
 experiments.
- Compound Stability: Ripk2-IN-5 has moderate stability in human liver microsomes.[1]
 Degradation of the compound could potentially lead to cytotoxic byproducts. Ensure proper storage at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]

Q3: How does Ripk2-IN-5 compare to other RIPK2 inhibitors?

A3: **Ripk2-IN-5** is a high-affinity inhibitor with a reported IC50 of 5.1 nM.[1] Other compounds like ponatinib, regorafenib, and sorafenib have also been identified as potent type II inhibitors of RIPK2.[4][7] However, these are often less selective and have known off-target effects; for instance, ponatinib can cause serious adverse events like vascular thrombosis.[7] Newer generations of inhibitors are continuously being developed to improve selectivity and reduce off-target effects.[5][6]

Quantitative Data Summary

The following table summarizes the reported potency of **Ripk2-IN-5** and other relevant RIPK2 inhibitors. Note that cytotoxicity data (e.g., CC50) for **Ripk2-IN-5** in specific primary cells is not widely published and should be determined empirically.

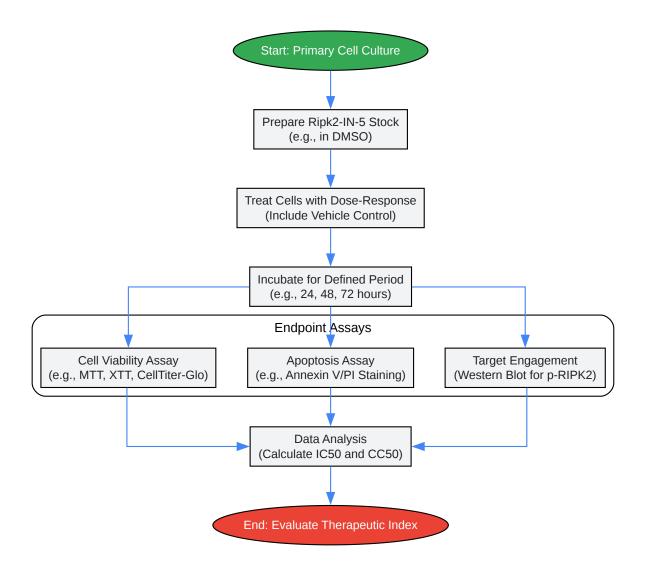


Compound	Target(s)	IC50 (RIPK2)	Notes
Ripk2-IN-5	RIPK2	5.1 nM[1]	High affinity and excellent selectivity.[1]
Ponatinib	Multi-kinase	Potent inhibitor	FDA-approved for cancer; known off-target effects and potential for adverse events.[7]
Regorafenib	Multi-kinase	Potent inhibitor	FDA-approved for cancer; also inhibits RIPK2.[7]
OD36	RIPK2	5.3 nM[6]	Potent, but off-target effects increased at higher concentrations. [6]
OD38	RIPK2	14.1 nM[6]	Potent, with inhibitory effect less influenced by concentration changes compared to OD36.[6]
CSLP37	RIPK2, ALK2	16 nM[5]	Shows over 20-fold selectivity for RIPK2 versus ALK2.[5]

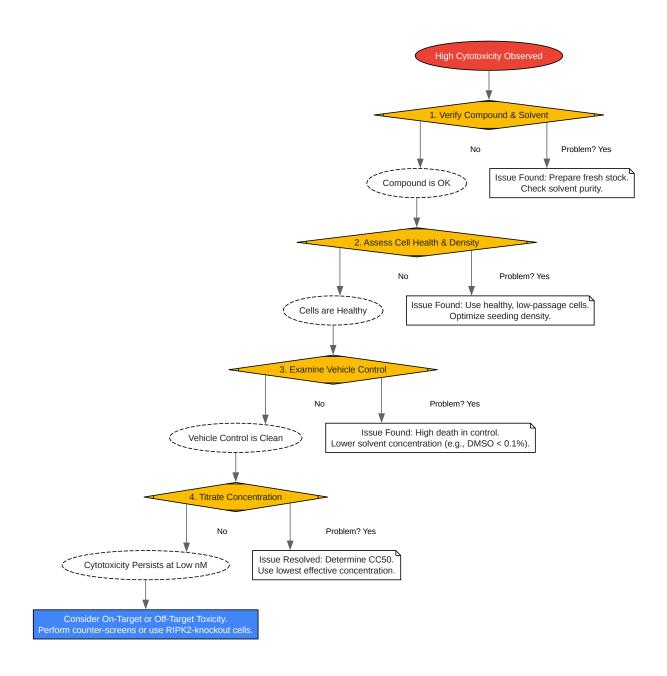
Visualizations Signaling Pathway and Experimental Logic











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